N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a pyrimidin-4-amine derivative featuring a benzodioxole moiety and a 4-nitro-pyrazole substituent. The methyl group at the pyrimidine’s 6-position likely modulates steric and electronic properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4/c1-10-4-15(17-6-11-2-3-13-14(5-11)26-9-25-13)20-16(19-10)21-8-12(7-18-21)22(23)24/h2-5,7-8H,6,9H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWSLQYHVLZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 4-nitropyrazole, and 6-methylpyrimidine. The synthetic route may involve:
Nucleophilic substitution: reactions to introduce the nitropyrazole group.
Condensation reactions: to form the pyrimidine ring.
Coupling reactions: to attach the benzodioxole moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: for small-scale synthesis.
Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitropyrazole group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst.
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation products: Nitroso derivatives, oxides.
Reduction products: Amino derivatives.
Substitution products: Halogenated benzodioxole derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating their function.
Interact with receptors: Modulating signal transduction pathways.
Affect gene expression: Influencing cellular processes at the transcriptional level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine with key analogs from the literature:
Structural and Functional Insights
Substituent Effects
- Benzodioxole vs. However, it may reduce solubility in aqueous media .
- Nitro-Pyrazole vs. Halogen/Methyl Substituents : The 4-nitro group on the pyrazole (target) introduces stronger electron-withdrawing effects than chlorine (Compound 17) or methyl groups (Compound 20 in ), which could influence binding to electron-rich kinase domains.
- Methyl at Pyrimidine 6-Position : The 6-methyl group likely reduces rotational freedom compared to bulkier substituents (e.g., pyrrolidinyl in ), possibly favoring entropic gains during target engagement.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS Number: 1001607-76-6) is a complex organic compound notable for its structural features, which include a benzodioxole moiety, a nitropyrazole group, and a pyrimidine ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 354.33 g/mol. The structural components are significant for its biological activity:
| Component | Description |
|---|---|
| Benzodioxole moiety | Contributes to pharmacological properties |
| Nitropyrazole group | Associated with anti-inflammatory and anticancer activities |
| Pyrimidine ring | Involved in enzyme inhibition mechanisms |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
Receptor Interaction : It can modulate signal transduction pathways by interacting with various receptors, influencing cellular responses.
Gene Expression Modulation : The compound may affect transcription factors, altering gene expression related to cell proliferation and apoptosis.
Pharmacological Studies
Recent studies have shown that compounds similar to N-[2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amines exhibit a broad spectrum of biological activities:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo models.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating the need for further investigation into its mechanism of action.
- Antimicrobial Effects : Some derivatives have displayed antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of similar pyrazole derivatives using a murine model of inflammation. The results demonstrated a significant reduction in paw edema after administration of the compound compared to control groups. The mechanism was linked to the inhibition of COX enzymes and pro-inflammatory cytokines.
Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines revealed that N-[2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amines induced apoptosis through the activation of caspase pathways. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) for pyrimidine-pyrazole core assembly. For example, nitro-substituted pyrazole intermediates can be synthesized via nitration of precursor pyrazoles under controlled acidic conditions (HNO₃/H₂SO₄ at 0–5°C). Subsequent alkylation of the benzodioxolylmethyl group requires base catalysis (e.g., K₂CO₃ in DMF) and inert atmospheres to prevent side reactions .
- Optimization : Monitor reaction progression via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature reactions, THF for milder conditions) and stoichiometry to maximize yield.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~8.5–9.0 ppm for pyrimidine protons, δ ~6.5–7.5 ppm for benzodioxole aromatic protons) .
- X-ray crystallography : Use SHELXL for structure refinement. Key parameters include anisotropic displacement ellipsoids and hydrogen-bonding networks (e.g., N–H⋯O interactions involving the nitro group) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion matching calculated m/z) .
Advanced Research Questions
Q. How can structural discrepancies between experimental crystallographic data and computational models be resolved?
- Approach :
Refine experimental data using SHELXL with restraints for disordered regions (e.g., flexible benzodioxole methyl groups) .
Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental dihedral angles (e.g., pyrimidine-pyrazole torsion angle). Discrepancies >5° may indicate crystal packing effects .
Validate hydrogen-bonding networks via WinGX/ORTEP visualizations, focusing on C–H⋯π or N–H⋯O interactions .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrimidine-pyrazole derivatives?
- Methodology :
- Substituent variation : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to assess impact on bioactivity .
- Biological assays : Test antimicrobial or kinase inhibition using MIC (Minimum Inhibitory Concentration) or IC₅₀ assays. Correlate activity with Hammett σ values of substituents .
- Crystallographic SAR : Compare packing motifs (e.g., π-stacking of benzodioxole rings) across derivatives to identify steric/electronic drivers of activity .
Q. How can computational modeling predict molecular interactions with biological targets (e.g., enzymes)?
- Protocol :
Docking studies : Use AutoDock Vina with target structures (e.g., PDB: 3ERT for kinase targets). Focus on binding poses where the nitro group forms polar contacts with active-site residues .
MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD fluctuations (<2 Å indicates stable binding) .
Pharmacophore mapping : Identify critical features (e.g., nitro group as hydrogen-bond acceptor, benzodioxole as hydrophobic anchor) .
Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- For reproducibility, ensure all crystallographic data is deposited in the Cambridge Structural Database (CSD) .
- Advanced SAR studies require interdisciplinary collaboration (e.g., synthesis, crystallography, and computational chemistry teams) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
